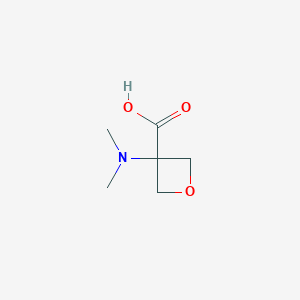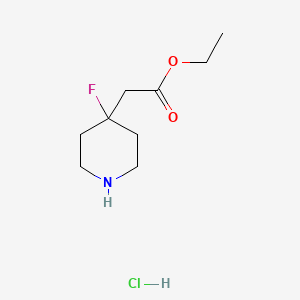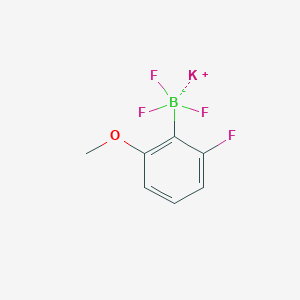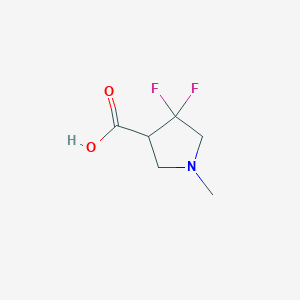
4-Fluoro-2,5-dimethylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluoro-2,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H9FO and a molecular weight of 152.17 g/mol . It is a derivative of benzaldehyde, where the benzene ring is substituted with a fluorine atom at the 4-position and two methyl groups at the 2- and 5-positions. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
The synthesis of 4-Fluoro-2,5-dimethylbenzaldehyde can be achieved through several methods. One common approach involves the halogen-exchange reaction, where 4-chlorobenzaldehyde is reacted with a fluorinating agent to replace the chlorine atom with a fluorine atom . Another method includes the direct fluorination of 2,5-dimethylbenzaldehyde using a suitable fluorinating reagent under controlled conditions . Industrial production methods often involve these synthetic routes, optimized for large-scale manufacturing to ensure high yield and purity.
Chemical Reactions Analysis
4-Fluoro-2,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields 4-fluoro-2,5-dimethylbenzoic acid, while reduction produces 4-fluoro-2,5-dimethylbenzyl alcohol.
Scientific Research Applications
4-Fluoro-2,5-dimethylbenzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluoro-2,5-dimethylbenzaldehyde depends on its specific application. In biological systems, the aldehyde group can form Schiff bases with amino groups in proteins, leading to the formation of imines that can affect protein function and activity . The fluorine atom can also influence the compound’s reactivity and interaction with molecular targets by altering the electronic properties of the benzene ring .
Comparison with Similar Compounds
4-Fluoro-2,5-dimethylbenzaldehyde can be compared with other fluorinated benzaldehydes, such as:
4-Fluorobenzaldehyde: Lacks the methyl groups at the 2- and 5-positions, making it less sterically hindered and potentially more reactive in certain reactions.
2-Fluoro-5-methylbenzaldehyde: Has a different substitution pattern, which can lead to variations in reactivity and application.
3-Fluoro-4-methylbenzaldehyde: Another isomer with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique steric and electronic properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
4-fluoro-2,5-dimethylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO/c1-6-4-9(10)7(2)3-8(6)5-11/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WROHHHCWJCOWMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2-Fluorophenyl)methyl]triphenyl-phosphonium chloride](/img/structure/B6359534.png)






![3-Chloro-4-(trifluoromethyl)-benzo[b]thiophene-2-carbonyl chloride, 90%](/img/structure/B6359575.png)


